![molecular formula C15H23N3O2S B11147456 2-[acetyl(isopentyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11147456.png)
2-[acetyl(isopentyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[acetyl(isopentyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide is a synthetic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(isopentyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Acylation: The thiazole intermediate is then acylated using acetyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the reaction of the acylated thiazole with isopentylamine and cyclopropylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(isopentyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-[acetyl(isopentyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[acetyl(isopentyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with known biological activities.
4-Methylthiazole: Another thiazole compound with different substituents.
N-Cyclopropylthiazole: A thiazole derivative with a cyclopropyl group.
Uniqueness
2-[acetyl(isopentyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
The compound 2-[acetyl(isopentyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of thiazole derivatives typically involves the reaction of thioamide compounds with α-halo ketones or aldehydes. In this case, the specific structure of the compound indicates the presence of an acetyl group and an isopentyl chain, which may influence its lipophilicity and biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor properties of thiazole derivatives. For instance, a study conducted on various thiazole-sulfanilamide derivatives demonstrated significant cytotoxic activity against cancer cell lines. The synthesized compounds showed reduced viability in MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics like cisplatin .
Table 1: Cytotoxic Activity of Thiazole Derivatives
Compound | Cell Line | IC50 (µg/ml) |
---|---|---|
M3 | MCF-7 | 18.53 |
M4 | MCF-7 | 22.10 |
M5 | MCF-7 | 15.75 |
This suggests that derivatives like This compound could exhibit similar or enhanced antitumor effects due to structural similarities.
The mechanism by which thiazole derivatives exert their cytotoxic effects often involves the inhibition of critical cellular pathways. For example, they may interfere with protein kinases or affect cell cycle progression. The binding affinity to target proteins can be assessed through molecular docking studies, which predict how well these compounds fit into their biological targets .
Case Studies
One notable case study involved the evaluation of a series of thiazole-based compounds for their ability to inhibit tumor growth in vivo. In this study, compounds were administered to animal models bearing tumors, and significant reductions in tumor size were observed compared to controls . The study concluded that these compounds could serve as promising candidates for further development in cancer therapy.
Properties
Molecular Formula |
C15H23N3O2S |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[acetyl(3-methylbutyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H23N3O2S/c1-9(2)7-8-18(11(4)19)15-16-10(3)13(21-15)14(20)17-12-5-6-12/h9,12H,5-8H2,1-4H3,(H,17,20) |
InChI Key |
VOSSRBYXTLAOTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CCC(C)C)C(=O)C)C(=O)NC2CC2 |
Origin of Product |
United States |
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